7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. This scaffold is widely studied due to its versatility in medicinal and agrochemical applications . The compound is substituted at position 7 with a 2-fluoro-4-methoxyphenyl group and at position 2 with a 4-methoxybenzyl moiety.
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17FN4O2/c1-26-14-5-3-13(4-6-14)11-19-23-20-22-10-9-18(25(20)24-19)16-8-7-15(27-2)12-17(16)21/h3-10,12H,11H2,1-2H3 |
InChI Key |
DHBQSCFFMSAKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The fluoro and methoxy groups can be introduced via nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the triazolopyrimidine core or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold accommodates diverse substitutions, enabling tailored bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties Comparison
*Calculated based on molecular formula C₂₁H₁₈FN₃O₂.
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s 4-methoxybenzyl group at position 2 may enhance hydrophobic interactions in binding pockets compared to simpler analogs like 9a.
- Fluorine at position 7 (target compound) vs. chlorine in compound 4: Fluorine’s smaller size and lower electronegativity reduce steric hindrance while maintaining metabolic resistance.
Synthetic Accessibility :
- Compound 4 is synthesized via POCl₃-mediated chlorination, whereas the target compound likely requires multi-step coupling of methoxy-substituted aryl groups.
Electrochemical Behavior: Derivatives like S1-TP exhibit measurable redox potentials due to electron-rich substituents (e.g., chloromethyl), whereas the target compound’s methoxy groups may stabilize the core via electron donation.
Metabolic Stability :
- The incorporation of methoxy groups and fluorine in the target compound aligns with strategies to reduce hepatic metabolism, as seen in microtubule-targeting agents.
Biological Activity
The compound 7-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated a series of triazolo[1,5-a]pyrimidine derivatives and found that certain compounds inhibited cell proliferation in human cancer cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 0.53 μM to 13.1 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest at G2/M phase |
| Compound 6 | HeLa | 0.060 | Inhibition of tubulin polymerization |
The biological activity of This compound can be attributed to its ability to interfere with critical cellular pathways involved in cancer progression. Specifically:
- ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of key proteins in the ERK pathway (ERK1/2, c-Raf, MEK1/2, and AKT), leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Tubulin Polymerization : Similar compounds have demonstrated potent activity as inhibitors of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action contributes to their antiproliferative effects by disrupting normal cell cycle progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazolopyrimidine scaffold significantly affect the biological activity:
- Position 7 Substituents : The introduction of halogen or methoxy groups at position 7 enhances antiproliferative activity. For example, compounds with a 3′,4′,5′-trimethoxyphenyl ring at this position exhibited superior activity against HeLa cells compared to others .
- Position 2 Substituents : Variations in the substituents at position 2 also play a critical role in determining the potency and selectivity towards cancer cells. Electron-withdrawing groups tend to enhance activity due to increased electron density on the aromatic systems involved in binding interactions with target proteins .
Case Studies
A notable case study involving a related compound demonstrated significant anticancer effects when tested against multiple cell lines:
- Study Findings : The compound exhibited an IC50 value of 0.060 μM against HeLa cells and showed more than three-fold inhibition of tubulin polymerization compared to standard drugs like combretastatin A-4 (CA-4) . This suggests that structural modifications can lead to enhanced therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
